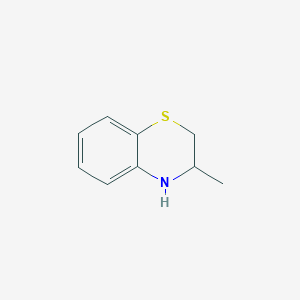

3-methyl-3,4-dihydro-2H-1,4-benzothiazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-3,4-dihydro-2H-1,4-benzothiazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS/c1-7-6-11-9-5-3-2-4-8(9)10-7/h2-5,7,10H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUZAVQYAIEYET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CSC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methyl 3,4 Dihydro 2h 1,4 Benzothiazine and Its Structural Analogs

Direct Synthesis Routes to the 3-methyl-3,4-dihydro-2H-1,4-benzothiazine Core

Direct synthetic routes are fundamental in constructing the 1,4-benzothiazine framework. These methods often involve the formation of key carbon-sulfur and carbon-nitrogen bonds in a single or sequential process, starting from readily available precursors.

Cycloaddition Reactions

Cycloaddition reactions represent a powerful tool in heterocyclic synthesis, allowing for the concerted or stepwise formation of ring structures from unsaturated components.

The reaction between 2-aminobenzenethiol (2-ATP) and 1,3-dicarbonyl compounds is a well-established method for synthesizing 1,4-benzothiazine derivatives. This process typically proceeds via an oxidative cyclocondensation mechanism. The reaction of an equimolar mixture of 2-ATP with acetylacetone (B45752) (a 1,3-dicarbonyl compound) in methanol at room temperature for two days can produce 1-(3-methyl-4H-benzo cbijournal.comekb.egthiazin-2-yl) ethenone in excellent yield (98%) nih.gov. The proposed mechanism involves the initial oxidation of 2-ATP to bis(o-aminophenyl)disulfide, which then reacts with the 1,3-dicarbonyl compound to form an enamine intermediate that subsequently cyclizes to the final product nih.gov.

Alternative conditions have also been explored. For instance, the direct condensation of 2-ATP with penta-2,4-dione in ethanol at room temperature for 24 hours furnished the desired product, albeit in a lower yield of 36%, alongside by-products nih.gov. Various catalysts and oxidizing agents can be employed to facilitate this transformation, including m-CPBA/2-IBX, which has been used to achieve moderate to excellent yields (49–89%) in acetonitrile at 70 °C nih.gov.

Table 1: Synthesis of 1,4-Benzothiazine Derivatives from 2-Aminobenzenethiol and 1,3-Dicarbonyls

| 1,3-Dicarbonyl Precursor | Solvent | Catalyst/Oxidant | Temperature | Time | Yield |

| Acetylacetone | Methanol | None (Air Oxidation) | Room Temp. | 2 days | 98% nih.gov |

| Penta-2,4-dione | Ethanol | None (Air Oxidation) | Room Temp. | 24 hours | 36% nih.gov |

| Various 1,3-dicarbonyls | Acetonitrile | m-CPBA/2-IBX | 70 °C | 45-75 min | 49-89% nih.gov |

| Various 1,3-dicarbonyls | DMSO | None (Air Oxidation) | Not specified | Not specified | 37-42% nih.gov |

The 1,4-benzothiazine scaffold can be functionalized by introducing other heterocyclic moieties, such as triazoles, through 1,3-dipolar cycloaddition reactions. This method is a cornerstone of "click chemistry," valued for its high efficiency and regioselectivity. The copper(I)-catalyzed Huisgen [3+2] cycloaddition is a prominent example, reacting an azide with a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole ring researchgate.net.

In the context of benzothiazine synthesis, this strategy is employed to append triazole groups to the core structure. For example, a series of 1,2,3-triazolylmethyl-1,4-benzothiazine derivatives have been synthesized using a CuI-catalyzed click reaction mdpi.com. This involves preparing a benzothiazine precursor containing either an azide or an alkyne functionality, which then undergoes cycloaddition with a corresponding reaction partner to introduce the triazole moiety. This approach allows for the modular construction of complex molecules by linking different structural units together.

Intramolecular Cyclization Approaches

Intramolecular cyclization involves the formation of a ring from a single molecule containing all the necessary functional groups. This is a highly effective strategy for constructing heterocyclic systems like 1,4-benzothiazine.

The intramolecular cyclization of N-(2-mercaptophenyl)-2-haloacetamides (haloacetamidophenyl sulfides) is a direct route to forming the 2,3-dihydro-1,4-benzothiazin-3-one core. This reaction typically proceeds via an intramolecular nucleophilic substitution. The process can be initiated by reacting 2-aminothiophenol (B119425) with a haloacetyl halide, such as chloroacetyl chloride, to form the N-(2-mercaptophenyl)-2-chloroacetamide intermediate. In the presence of a base, the thiolate anion, which is more nucleophilic than the amine, attacks the carbon atom bearing the halogen, displacing it and closing the six-membered thiazine (B8601807) ring. This method provides a reliable pathway to 1,4-benzothiazin-3-ones, which are versatile intermediates for further functionalization. A related synthesis involves the condensation of 2-aminobenzothiazole-6-carboxylic acid with chloroacetyl chloride, demonstrating the reactivity of the haloacetamide group in these systems nih.gov.

An alternative intramolecular cyclization strategy utilizes 2-[(cyanomethyl)sulfanyl]phenyl isothiocyanate as the starting material for the synthesis of 3-(alkylsulfanyl)-1,4-benzothiazine derivatives organic-chemistry.org. The reaction is initiated by a base, such as sodium hydride, which deprotonates the carbon atom adjacent to both the cyano group and the sulfur atom, generating a stabilized carbanion nih.govorganic-chemistry.org. This carbanion then undergoes a nucleophilic attack on the carbon atom of the isothiocyanate group within the same molecule cbijournal.com. This intramolecular ring closure forms the 1,4-benzothiazine ring system. This method has been successfully applied to prepare various benzothiazine-based bicyclic and tricyclic heterocycles nih.gov. In some cases where substituents can strongly stabilize the carbanion, cyclization proceeds efficiently, yielding the desired benzothiazines in moderate to good yields (e.g., 52-61%) cbijournal.com.

Table 2: Intramolecular Cyclization of Substituted Phenyl Isothiocyanates

| Precursor | Base | Product | Yield |

| 2-(Benzylsulfanyl)phenyl isothiocyanate | n-BuLi | 2-Phenyl-2,3-dihydro-1,4-benzothiazine-3-thione | 61% cbijournal.com |

| 2-(4-Methylbenzylsulfanyl)phenyl isothiocyanate | n-BuLi | 2-(4-Methylphenyl)-2,3-dihydro-1,4-benzothiazine-3-thione | 52% cbijournal.com |

| 2-[(Cyanomethyl)sulfanyl]phenyl isothiocyanate | Sodium Hydride | 3-(Alkylsulfanyl)-1,4-benzothiazine derivatives | Not specified nih.govorganic-chemistry.org |

Condensation and Subsequent Cyclization Strategies

The construction of the 3,4-dihydro-2H-1,4-benzothiazine ring system is commonly achieved through the condensation of 2-aminothiophenol with suitable three-carbon synthons, followed by an intramolecular cyclization. This versatile approach allows for the introduction of substituents, such as the methyl group at the C3 position, by selecting appropriately substituted starting materials.

A prevalent strategy involves the reaction of 2-aminothiophenol with α-halocarbonyl compounds or their equivalents. For instance, the reaction with methyl 2-chloropropionate can yield a 2-methyl-1,4-benzothiazin-3(1H)-one intermediate, which can be further modified. A more direct approach to the title compound would involve reacting 2-aminothiophenol with a molecule like 1-chloropropan-2-one. The initial step is the nucleophilic attack of the highly reactive thiol group onto the electrophilic carbon of the chloro-ketone, followed by the intramolecular condensation of the aniline nitrogen with the ketone to form a cyclic imine, which is subsequently reduced in situ or in a separate step to afford the final dihydrobenzothiazine ring.

Another well-established method utilizes the reaction between 2-aminothiophenol and 1,3-dicarbonyl compounds. For example, the condensation of 2-aminothiophenol with acetylacetone (penta-2,4-dione) has been shown to produce 1-(3-methyl-4H-1,4-benzothiazin-2-yl)ethenone nih.gov. The mechanism proceeds through the formation of an imine intermediate, which tautomerizes to an enamine, followed by an intramolecular oxidative cyclization to yield the 1,4-benzothiazine core nih.gov. While this specific example results in an unsaturated ring, modifications to the reaction conditions and substrate can lead to the desired 3,4-dihydro scaffold.

Furthermore, a facile and regioselective synthesis of 1,4-benzothiazine derivatives can be achieved through the reaction of 2-aminothiophenol with α-cyano-α-alkoxy carbonyl epoxides acgpubs.org. The mechanism involves a regioselective ring-opening of the epoxide by the sulfur atom, followed by a subsequent attack from the nitrogen atom to complete the cyclization acgpubs.org. By choosing an appropriately substituted epoxide, this method can be adapted to synthesize 3-methyl substituted analogs.

Stereoselective Synthesis of this compound Enantiomers

The stereocenter at the C3 position of this compound makes the synthesis of its individual enantiomers a significant objective, particularly for applications in pharmacology.

Kinetic Resolution Protocols Utilizing Chiral Reagents

Acylative kinetic resolution has proven to be a highly effective method for separating the enantiomers of racemic this compound. This technique relies on the differential rate of reaction of the two enantiomers with a chiral, non-racemic acylating agent. Research has shown that the acylation of racemic 3,4-dihydro-3-methyl-2H- biomedgrid.comnih.govbenzothiazine proceeds with excellent stereoselectivity compared to other similar heterocyclic amines.

An efficient protocol has been developed for preparing the (S)-enantiomer with high enantiomeric purity (99.4% ee) via a kinetic resolution protocol. This was achieved using enantiopure (R)-2-phenoxypropionyl chloride as the chiral reagent. Similarly, (S)-naproxen acyl chloride has been employed as a diastereoselective chiral resolving agent. The acylation of the racemic benzothiazine with (S)-naproxen acyl chloride preferentially yields the (S,S)-diastereomer of the resulting amide, which can be isolated in diastereomerically pure form (>99% de) through recrystallization or flash column chromatography. Subsequent acidic hydrolysis of this separated (S,S)-amide cleaves the acyl group to furnish the (S)-enantiomer of this compound with an enantiomeric excess greater than 99%.

| Chiral Reagent | Target Enantiomer | Enantiomeric Excess (ee) | Diastereomeric Excess (de) of Intermediate |

| (R)-2-phenoxypropionyl chloride | (S)-enantiomer | 99.4% | Not specified |

| (S)-naproxen acyl chloride | (S)-enantiomer | >99% | >99% (for S,S-amide) |

Diastereoselective Synthesis through Chiral Induction

While direct asymmetric synthesis through chiral induction remains a developing area for this specific scaffold, the kinetic resolution process inherently relies on a diastereoselective transformation. The reaction between the racemic amine and a single enantiomer of a chiral acylating agent, such as (S)-naproxen acyl chloride, creates a pair of diastereomeric amides. The chiral reagent induces a preferred spatial arrangement in the transition state, leading to the faster formation of one diastereomer over the other. In this case, the (S,S)-diastereomer is the major product. This diastereoselective acylation is the key step that allows for the subsequent physical separation of the diastereomers, ultimately enabling the isolation of the desired enantiomer after hydrolysis.

Derivatization and Functionalization Strategies on the this compound Scaffold

Further modification of the this compound core allows for the exploration of structure-activity relationships and the development of new chemical entities. Key functionalization strategies target the nitrogen atom and the aromatic benzene (B151609) ring.

N-Alkylation and N-Acylation Reactions

The secondary amine nitrogen (N4) of the dihydrobenzothiazine ring is a prime site for functionalization.

N-Acylation: As discussed in the context of kinetic resolution, N-acylation is readily achieved. The reaction of this compound with chiral acyl chlorides like (R)-2-phenoxypropionyl chloride or (S)-naproxen acyl chloride proceeds efficiently to form the corresponding N-acyl derivatives. This demonstrates the general applicability of using acid chlorides or other activated carboxylic acid derivatives to functionalize the N4 position.

N-Alkylation: The nitrogen atom can also be alkylated using various electrophiles. A representative reaction is the N-alkylation of the related 1,4-benzothiazin-3-one scaffold. In this synthesis, 1,4-benzothiazin-3-one is treated with methyl chloroacetate in the presence of a base such as potassium carbonate to yield methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate nih.gov. This reaction highlights a standard procedure where an alkyl halide and a base are used to introduce an alkyl group onto the benzothiazine nitrogen.

| Reaction Type | Reagent(s) | Substrate Scaffold | Product |

| N-Acylation | (S)-naproxen acyl chloride | This compound | N-((S)-naproxen)-3-methyl-3,4-dihydro-2H-1,4-benzothiazine |

| N-Alkylation | Methyl chloroacetate, K₂CO₃ | 1,4-benzothiazin-3-one | Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate nih.gov |

Substitution on the Benzene Ring (e.g., Halogenation, Fluorination)

Modification of the aromatic ring is typically achieved either by direct electrophilic substitution on the pre-formed benzothiazine scaffold or by utilizing substituted starting materials in the initial cyclization reaction.

Direct Halogenation: The benzene portion of the benzothiazine ring system is activated towards electrophilic aromatic substitution. For example, conditions have been described for the direct bromination of the parent (2H)-1,4-benzothiazin-3(4H)-one, which results in substitution at the C7 and sometimes the C6 positions of the aromatic ring researchgate.net. This indicates that direct halogenation of the this compound scaffold is a feasible strategy for introducing substituents onto the benzene ring.

Synthesis from Fluorinated Precursors: An alternative and common approach for producing halogenated derivatives, particularly fluorinated ones, is to begin the synthesis with an already substituted precursor. A series of fluorinated 3,4-dihydro-2H-1,4-benzothiazine derivatives has been synthesized starting from pentafluorobenzoic acid biomedgrid.combiomedgrid.com. This multi-step approach involves aromatic nucleophilic substitution of fluorine atoms on the precursor ring before the thiazine ring is constructed, allowing for precise control over the position and number of fluorine substituents on the final heterocyclic product biomedgrid.combiomedgrid.com. This method has been used to prepare compounds such as 5,7-difluoro-3,4-dihydro-2H-benzo biomedgrid.comnih.govthiazine-1,1-dioxide derivatives biomedgrid.combiomedgrid.com.

Functionalization at C-2 and C-3 Positions

Functionalization of the 1,4-benzothiazine core at the C-2 and C-3 positions is a key strategy for modulating its physicochemical properties and biological activity. Various synthetic methods have been developed to introduce a wide range of substituents at these positions.

One approach involves the synthesis of 2H-1,4-benzothiazin-3(4H)-one derivatives with (4-phenyl-1-piperazinyl)alkyl moieties at the 2-position. nih.gov These compounds have been evaluated for their calcium and calmodulin antagonistic activities. Another method describes the synthesis of N-aryl-2-(3-oxo-1,4-benzothiazine-2-yl)acetamide derivatives. cbijournal.com This involves the condensation of 2-aminothiophenol with maleic anhydride to yield 2,3-dihydro-3-oxo-(2H)-1,4-benzothiazine acetic acid, which is then converted to the corresponding amides. cbijournal.com

The synthesis of 2-substituted-N-alkylated-1,4-benzothiazines can be achieved by the treatment of benzothiazolylacetates with m-chloroperbenzoic acid (m-CPBA) through an oxidative ring expansion process. cbijournal.com Furthermore, 3-aryl-2H-benzo nih.govresearchgate.netthiazines have been synthesized by the condensation of 2-aminothiophenols and 2-bromo-1-phenylethanones. cbijournal.com A regioselective and stereospecific [3 + 3] annulation between pyridinium 1,4-zwitterionic thiolates and aziridines provides a catalyst-free method for preparing functionalized 3,4-dihydro-2H-1,4-thiazines. rsc.org

Recent advancements have also demonstrated the enantioselective C3-functionalization of 2,1-benzothiazine 2,2-dioxides using N-heterocyclic carbene (NHC) catalysis, involving a sequence of [3+3] cycloaddition and ring-opening reactions. rsc.orgnih.gov

| Starting Material | Reagents/Conditions | Product | Reference |

| 2-aminothiophenol, maleic anhydride | 1) Condensation 2) Thionyl chloride 3) Substituted anilines | N-aryl-2-(3-oxo-1,4-benzothiazine-2-yl)acetamide derivatives | cbijournal.com |

| Benzothiazolylacetates | m-chloroperbenzoic acid (m-CPBA) | 2-substituted-N-alkylated-1,4-benzothiazines | cbijournal.com |

| 2-aminothiophenols, 2-bromo-1-phenylethanones | Acetonitrile (CH3CN), KHSO4 (catalyst) | 3-aryl-2H-benzo nih.govresearchgate.netthiazines | cbijournal.com |

| Pyridinium 1,4-zwitterionic thiolates, aziridines | Catalyst-free [3 + 3] annulation | Functionalized 3,4-dihydro-2H-1,4-thiazines | rsc.org |

| 2,1-benzothiazine 2,2-dioxides | N-heterocyclic carbene (NHC) catalysis | C3-functionalized 2,1-benzothiazine 2,2-dioxides | rsc.orgnih.gov |

Formation of Spiro-Fused Heterocyclic Systems

The incorporation of the 1,4-benzothiazine scaffold into spiro-fused heterocyclic systems has emerged as a promising strategy for the development of novel compounds with unique three-dimensional structures and potential biological activities. Spiro compounds often exhibit enhanced receptor binding and improved pharmacokinetic profiles.

One notable example is the synthesis of spiro heterocyclic steroids, where a heterocyclic moiety is appended to a steroidal backbone. For instance, steroidal spiro 1,3-thiazolidines have been prepared from 2α-bromo-3-oxo steroids by reaction with 2-aminoethanethiol. beilstein-journals.org While not directly involving this compound, this methodology highlights the potential for creating spiro-fused systems with sulfur- and nitrogen-containing heterocycles.

The synthesis of novel benzofuran spiro-2-pyrrolidine derivatives has been achieved via a [3+2] azomethine ylide cycloaddition reaction, demonstrating a versatile method for constructing spiro-heterocyclic systems. nih.gov Furthermore, structurally divergent enantioselective synthesis has been employed to create benzofuran fused azocine derivatives and spiro-cyclopentanone benzofurans. rsc.org These approaches could potentially be adapted for the synthesis of spiro-fused 1,4-benzothiazine derivatives.

Oxidation of the Thiazine Sulfur Atom (e.g., Sulfoxides, Sulfones, 1,1-Dioxides)

Oxidation of the sulfur atom in the thiazine ring of 1,4-benzothiazine derivatives leads to the formation of the corresponding sulfoxides and sulfones (1,1-dioxides). This transformation significantly alters the electronic and steric properties of the molecule, which can have a profound impact on its biological activity.

A common method for the synthesis of 4H-1,4-benzothiazine-1,1-dioxides (sulfones) involves the oxidation of 4H-1,4-benzothiazines with 30% hydrogen peroxide in glacial acetic acid. researchgate.netresearchgate.net This method has been shown to be effective for a variety of substituted 1,4-benzothiazines. The resulting sulfones are of interest for their potential antioxidant properties. researchgate.net

Similarly, m-chloroperbenzoic acid (m-CPBA) can be used for the selective oxidation of 3,4-dihydro-2H-1,4-thiazines to yield biologically interesting sulfoxide (B87167) and sulfone analogues. rsc.org The oxidation of the sulfur atom in benzothiazole (B30560) derivatives to sulfoxides and sulfones has also been studied, with the resulting compounds serving as reactive templates for biothiols and sulfane sulfurs. nsf.gov The oxidation of the thienyl sulfur atom in thiophene-based compounds is a known strategy to modulate their electronic structure and fluorescence properties. mdpi.com

| Starting Material | Oxidizing Agent | Solvent | Product | Reference |

| 4H-1,4-benzothiazines | 30% Hydrogen peroxide | Glacial acetic acid | 4H-1,4-benzothiazine-1,1-dioxides (sulfones) | researchgate.netresearchgate.net |

| 3,4-dihydro-2H-1,4-thiazines | m-chloroperbenzoic acid (m-CPBA) | Not specified | Sulfoxide and sulfone analogues | rsc.org |

| Benzothiazole derivatives | Not specified | Not specified | Benzothiazole sulfoxides and sulfones | nsf.gov |

| Thiophene-based compounds | Not specified | Not specified | Thiophene (B33073) S,S-dioxides (sulfones) | mdpi.com |

Incorporation into Larger Molecular Architectures (e.g., Coumarin Conjugates)

The 1,4-benzothiazine moiety can be incorporated into larger molecular architectures, such as coumarin conjugates, to create hybrid molecules with enhanced or novel biological activities. Coumarins are a well-known class of compounds with a wide range of pharmacological properties, and their conjugation with 1,4-benzothiazines can lead to synergistic effects.

A series of coumarin-substituted benzothiazoles have been synthesized by refluxing coumarin-4-carboxaldehyde and o-aminothiophenol in acetic acid. These compounds have been evaluated for their anticancer activity. The synthesis of benzothiazine-fused coumarin derivatives has also been reported, highlighting the versatility of this approach for creating complex heterocyclic systems. researchgate.net

The synthesis of coumarin derivatives can be achieved through various methods, including the Knoevenagel condensation, Pechmann condensation, and Suzuki cross-coupling reactions. nih.govkjscollege.com These methods provide a toolbox for the preparation of coumarin precursors that can be subsequently conjugated with 1,4-benzothiazine derivatives. For instance, coumarin-3-carboxylic acid is a versatile precursor that can be modified via peptide coupling to link with other molecules. nih.gov

Chemical Reactivity and Mechanistic Investigations of 3 Methyl 3,4 Dihydro 2h 1,4 Benzothiazine Derivatives

Ring-Opening Reactions and Rearrangements

The 1,4-benzothiazine ring, while generally stable, can undergo ring-opening or rearrangement reactions under specific conditions, often induced by nucleophiles or oxidizing agents. beilstein-journals.org A notable transformation is the nucleophile-induced ring contraction of pyrrolo[2,1-c] beilstein-journals.orgrsc.orgbenzothiazine derivatives. beilstein-journals.org In this process, the 1,4-benzothiazine moiety undergoes a rearrangement to the more compact 1,3-benzothiazole system. beilstein-journals.org The reaction is initiated by a nucleophilic attack that leads to the cleavage of the S–C bond within the thiazine (B8601807) ring. This forms a transient 1-(2-thiophenyl)pyrrole intermediate, which then undergoes intramolecular cyclization to yield the final pyrrolo[2,1-b] rsc.orgacgpubs.orgbenzothiazole (B30560) product. beilstein-journals.org

This type of rearrangement highlights the susceptibility of the thiazine ring's sulfur-carbon linkage to nucleophilic cleavage, providing a pathway to structurally distinct heterocyclic systems. While this specific example involves a fused pyrrolo derivative, it underscores a potential reactivity pathway for other 1,4-benzothiazines. beilstein-journals.org Furthermore, some derivatives, particularly those with a carboxylic function at the C-3 position, exhibit instability under both acidic and basic conditions, leading to decomposition of the benzothiazine core. nih.gov

Another documented rearrangement involves the isomerization of a 1,4-benzothiazine derivative in the presence of HCl in chloroform, demonstrating that acidic conditions can catalyze structural transformations. nih.gov

Electrophilic Aromatic Substitution on the Fused Benzene (B151609) Ring

The fused benzene ring of the 1,4-benzothiazine nucleus is susceptible to electrophilic aromatic substitution, a common reaction for aromatic compounds. The specific position of substitution is directed by the activating or deactivating nature of the heterocyclic portion. Research on the related (2H)-1,4-benzothiazin-3(4H)-one has provided insights into these reactions. researchgate.net

Studies have shown that bromination and nitration of (2H)-1,4-benzothiazin-3(4H)-one can be achieved, with substitution occurring at the C-6 and C-7 positions of the benzene ring. researchgate.net The exact conditions of the reaction determine the resulting substitution pattern. For instance, dinitration of the related (2H)-1,4-benzoxazin-3(4H)-one leads to substitution at the 6- and 8-positions, suggesting that the electronic properties of the heterocyclic ring and existing substituents play a crucial role in directing incoming electrophiles. researchgate.net

Table 1: Electrophilic Aromatic Substitution Reactions on Benzothiazine Scaffolds

| Reaction | Reagent | Position of Substitution | Reference |

|---|---|---|---|

| Bromination | N/A | C-6 and C-7 | researchgate.net |

Nucleophilic Attack and Transformations on the Thiazine Ring

The thiazine portion of the 3,4-dihydro-2H-1,4-benzothiazine ring contains electrophilic centers that are susceptible to nucleophilic attack. The synthesis of 1,4-benzothiazines often involves the intramolecular cyclization of an intermediate formed by a nucleophilic attack. For example, the synthesis from 2-aminothiophenol (B119425) and epoxides proceeds via a regioselective ring-opening of the epoxide. acgpubs.org The initial attack is from the highly nucleophilic sulfur atom, followed by an attack from the nitrogen atom to close the thiazine ring. acgpubs.org

In pre-formed benzothiazine systems, particularly those with exocyclic double bonds or carbonyl groups, nucleophilic additions are common. Michael additions have been studied on 2H-1,4-benzothiazin-3-ones, highlighting an approach for the regioselective synthesis of adducts. osi.lv Furthermore, intramolecular nucleophilic additions are key steps in the formation of complex benzothiazine derivatives. nih.gov

A significant transformation driven by nucleophiles is the ring contraction of certain 1,4-benzothiazine derivatives. beilstein-journals.orgnih.gov This reaction proceeds through the cleavage of an S-C bond in the thiazine ring, initiated by the nucleophile, followed by an intramolecular cyclization to form a five-membered 1,3-benzothiazole ring. beilstein-journals.org This process has been observed with nucleophiles such as alkanols and various amines. beilstein-journals.org

Oxidative and Reductive Transformations

The sulfur atom in the 3,4-dihydro-2H-1,4-benzothiazine ring is susceptible to oxidation. Oxidation of substituted 4H-1,4-benzothiazines with hydrogen peroxide in glacial acetic acid leads to the formation of the corresponding sulfones (S,S-dioxides). researchgate.net This transformation significantly alters the electronic properties and geometry of the heterocyclic ring. The resulting 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide is a known derivative. sigmaaldrich.com

Oxidative processes can also lead to more complex transformations. For instance, an oxidative ring expansion of substituted benzothiazoles can be used to prepare N-substituted benzo-1,4-thiazine-2-carboxylates. nih.gov Similarly, a concise method to prepare dihydro-1,4-benzothiazine derivatives involves the oxidative ring-expansion of 2-aminobenzothiazoles with olefins under metal-free conditions. researchgate.net In some cases, oxidative dimerization of benzothiazine derivatives has been observed during synthesis. nih.gov

Conversely, reductive processes can also be applied. While specific examples of the reduction of 3-methyl-3,4-dihydro-2H-1,4-benzothiazine were not detailed in the search results, related transformations, such as the reduction of carbonyl groups on the thiazine ring, are fundamental reactions in organic synthesis.

A notable reaction is the transformation of 3-phenyl-2H-benzo-1,4-thiazine into a green-blue chromophore in the presence of peroxides or redox-active metal ions under acidic conditions, which can be utilized for detection methods. nih.gov

Detailed Reaction Mechanism Studies (e.g., Michael Addition, Intramolecular Condensation)

The formation and reaction of 1,4-benzothiazine derivatives often involve well-established organic reaction mechanisms.

Michael Addition: The Michael addition, or conjugate addition, is a key mechanism in both the synthesis and functionalization of benzothiazines. masterorganicchemistry.comyoutube.com In synthetic pathways, the reaction can involve the addition of the thiol group from 2-aminothiophenol to an α,β-unsaturated carbonyl compound. nih.gov This is followed by an intramolecular condensation to form the heterocyclic ring. nih.gov The mechanism involves the deprotonation of a nucleophile (the Michael donor) to form an enolate or a similar stabilized anion, which then attacks the β-carbon of an electrophilic alkene (the Michael acceptor). masterorganicchemistry.com This stereoselective, intramolecular nucleophilic addition of sulfonimidoyl carbanions to α,β-unsaturated functional groups is a powerful method for forming benzothiazines. nih.gov

Intramolecular Condensation: This is a crucial step in many synthetic routes to 1,4-benzothiazines. After an initial intermolecular reaction, such as a Michael addition or substitution, an intermediate is formed that possesses both a nucleophilic group (typically the amine) and an electrophilic group (often a carbonyl). The subsequent intramolecular reaction, where the amine attacks the carbonyl carbon, leads to cyclization and the formation of the thiazine ring, usually with the elimination of a small molecule like water. nih.gov

A representative mechanism involves:

Michael Addition: The sulfur atom of 2-aminothiophenol adds to an appropriate Michael acceptor. nih.gov

Tautomerization: The resulting intermediate may tautomerize to form an enamine.

Intramolecular Condensation: The amino group performs a nucleophilic attack on a carbonyl group within the molecule. nih.gov

Dehydration: Elimination of water yields the final 1,4-benzothiazine product.

Catalytic Activity and Role in Organic Synthesis

Derivatives of 3,4-dihydro-2H-1,4-benzothiazine serve as versatile substrates in a variety of catalyzed reactions to generate more complex molecular architectures.

Copper-Catalyzed Reactions: Copper catalysts are frequently employed in the synthesis of the benzothiazine ring itself. An efficient method involves the copper-mediated C–S and C–N Ullmann coupling reaction. nih.gov For example, the reaction between 2-bromothiophenol (B30966) and N-alkyl-substituted chloroacetamide in the presence of a Cu(acac)₂ catalyst yields 1,4-benzothiazine derivatives. nih.gov Copper-catalyzed intramolecular amination of aryl bromides is another established route to the dihydro-1,4-benzothiazine core. nih.gov

DABCO-Catalyzed Reactions: A one-pot, three-component reaction catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) allows for the efficient synthesis of a series of 3,4-dihydro-2H-1,4-benzo[b]thiazines from 2-aminobenzenethiol, aromatic aldehydes, and α-halogenated ketones. rsc.org

Palladium-Catalyzed Reactions: Palladium catalysts have been used in tandem reactions to create chiral 1,4-benzoxazines, a related class of compounds. This suggests potential applications for palladium catalysis in the synthesis of chiral benzothiazines as well. organic-chemistry.org

The following table summarizes examples of catalyzed reactions where a benzothiazine precursor or derivative acts as the substrate.

Table 2: 3,4-dihydro-2H-1,4-benzothiazine Derivatives as Substrates in Catalyzed Reactions

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| Cu(acac)₂ / K₂CO₃ | 2-bromothiophenol, N-alkyl-substituted chloroacetamide | 1,4-Benzothiazine derivatives | nih.gov |

| DABCO / K₂CO₃ | 2-aminobenzenethiol, aromatic aldehydes, α-halogenated ketones | 3,4-dihydro-2H-1,4-benzo[b]thiazines | rsc.org |

Derivatives as Ligands or Catalysts

The unique heterocyclic structure of 1,4-benzothiazine derivatives, incorporating both nitrogen and sulfur atoms, provides them with the potential to act as ligands in coordination chemistry. However, extensive research detailing the specific application of this compound derivatives in this capacity or as catalysts is limited in the available scientific literature. The broader class of 1,4-benzothiazine derivatives has shown potential in forming coordination complexes with various metal ions.

One study has demonstrated that a 1,4-benzothiazine derivative synthesized from 2-aminothiophenol and acetylacetone (B45752) can form coordination complexes with metal ions such as Fe³⁺, Co²⁺, Ni²⁺, and Cu²⁺. This interaction results in a distinct color change, a property that has been harnessed for the development of chemosensors for the detection of these specific cations. The formation of these complexes underscores the inherent ligand properties of the 1,4-benzothiazine scaffold, arising from the electron-donating capabilities of the nitrogen and sulfur heteroatoms.

While the synthesis of 1,4-benzothiazine derivatives often employs various catalytic systems, including metal-based catalysts and organocatalysts, the use of these derivatives themselves as catalysts is not well-documented in the reviewed literature. For instance, the synthesis of certain 3,4-dihydro-2H-benzo-1,4-thiazine derivatives has been achieved using sodium iodide as a catalyst in the presence of an oxidant. nih.gov Similarly, other synthetic protocols for 1,4-benzothiazines have utilized catalysts such as basic alumina (B75360) under microwave irradiation or baker's yeast as a whole-cell biocatalyst. nih.gov In these instances, the 1,4-benzothiazine derivative is the product of the catalytic reaction, not the catalyst itself.

Although the chromophoric nature of 1,4-benzothiazines has led to suggestions of their potential application in photocatalysis, specific examples detailing their role in catalytic cycles are not extensively reported. nih.gov Therefore, based on the available research, while the capacity of the 1,4-benzothiazine framework to act as a ligand is established, further investigation is required to explore and develop the catalytic potential of this compound derivatives.

Structural Elucidation and Conformational Analysis of 3 Methyl 3,4 Dihydro 2h 1,4 Benzothiazine Systems

Advanced Spectroscopic Characterization

Spectroscopic methods are fundamental in determining the connectivity and three-dimensional structure of 3-methyl-3,4-dihydro-2H-1,4-benzothiazine systems in various states.

For instance, in related 2H-1,4-benzothiazin-3(4H)-one derivatives, the protons on the benzene (B151609) ring typically appear as multiplets in the aromatic region of the ¹H NMR spectrum. acs.org Specifically, signals for the principal phenyl ring core with a sulfur atom at the meta position to a phenylamino (B1219803) group have been observed as a doublet between δ 7.12-7.21 ppm, a doublet at δ 6.70-6.72 ppm, and a doublet of doublets at δ 6.47-6.50 ppm. acs.org These can be assigned to protons at the C-3, C-6, and C-4 positions, respectively. acs.org

In 2,1-benzothiazine derivatives, the methyl group protons typically resonate as a singlet. For example, in one derivative, a methyl group attached to the thiazine (B8601807) ring appears as a singlet at δ 2.47 ppm. nih.gov The methylene (B1212753) protons within the thiazine ring are observed as a singlet at δ 4.93 ppm. nih.gov The aromatic protons in these systems show signals between δ 7.27 and 8.35 ppm. nih.gov

¹³C NMR data for related benzothiazine systems show distinct signals for the aromatic and aliphatic carbons. In a 2,1-benzothiazine derivative, the methyl carbon gives a signal at δ 15.2 ppm, while the methylene carbon in the thiazine ring resonates at δ 49.9 ppm. nih.gov The aromatic carbons appear in the range of δ 117.7 to 160.2 ppm. nih.gov For 2H-1,4-benzothiazin-3(4H)-ones, the carbonyl carbon of the lactam group is typically observed around δ 164.0-167.0 ppm. acs.org

Two-dimensional (2D) NMR techniques such as COSY and HMBC are instrumental in confirming the connectivity between protons and carbons, which is essential for the unambiguous assignment of all signals in the spectra of these complex molecules.

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Benzothiazine Analogs

| Proton Type | Chemical Shift (δ, ppm) | Compound Class |

| Aromatic CH | 6.47 - 8.36 | 1,4-Benzothiazines and 2,1-Benzothiazines |

| Methylene (CH₂) in thiazine ring | ~3.5 - 5.0 | 1,4-Benzothiazines and 2,1-Benzothiazines |

| Methyl (CH₃) on thiazine ring | ~1.1 - 2.5 | 1,4-Benzothiazines and 2,1-Benzothiazines |

Table 2: Representative ¹³C NMR Chemical Shifts for Carbons in Benzothiazine Analogs

| Carbon Type | Chemical Shift (δ, ppm) | Compound Class |

| Aromatic C | ~111 - 161 | 1,4-Benzothiazines and 2,1-Benzothiazines |

| Methylene (CH₂) in thiazine ring | ~32 - 50 | 1,4-Benzothiazines and 2,1-Benzothiazines |

| Methyl (CH₃) on thiazine ring | ~15 - 21 | 1,4-Benzothiazines and 2,1-Benzothiazines |

| Carbonyl (C=O) | ~164 - 167 | 2H-1,4-Benzothiazin-3(4H)-ones |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. For benzothiazine derivatives, characteristic vibrational modes can be observed.

In a study of a novel thiophene (B33073) derivative of a dihydro-1,2,4-triazin-6(1H)-one, FT-IR and FT-Raman spectra were used for characterization, with density functional theory (DFT) calculations aiding in the assignment of vibrational frequencies. researchgate.net For dimeric 1,2-benzothiazine 1,1-dioxide scaffolds, FT-IR spectroscopy confirmed the presence of C=O stretching vibrations at 1777 and 1735 cm⁻¹, and SO₂ stretching at 1168 and 1109 cm⁻¹. nih.gov

High-Resolution Mass Spectrometry (HR-MS) is a key technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. The fragmentation patterns observed in the mass spectrum offer valuable clues about the molecular structure.

While specific HR-MS data for this compound is not detailed in the search results, general fragmentation pathways for related heterocyclic systems have been studied. For instance, the mass spectrometric fragmentation of some substituted benzothiazoles has been investigated, providing insights into the stability of the heterocyclic core and the nature of the fragment ions. scilit.com In studies of other complex heterocyclic systems, HR-MS has been instrumental in elucidating fragmentation pathways, which often involve cleavages of side chains and rearrangements of the heterocyclic rings. kobv.de

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. Benzothiazine derivatives, containing a benzene ring fused to a thiazine ring, are expected to exhibit absorption in the UV region.

Studies on monomeric synthetic analogues of pheomelanin, which include benzothiazine subunits, have shown UV absorbance. umaine.edu Theoretical studies on benzothiazine and benzothiazole (B30560) derivatives have predicted their absorption spectra to be in the UV region. researchgate.net

X-ray Crystallography

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and conformational details.

While a crystal structure for this compound itself is not available in the provided results, data from related structures offer a good approximation of the expected molecular geometry.

In the crystal structure of methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate, the heterocyclic thiazine ring adopts a half-chair conformation. nih.govscienceopen.com The sulfur and nitrogen atoms are displaced by 0.357(5) Å and 0.304(15) Å, respectively, on opposite sides of the mean plane formed by the other ring atoms. nih.govscienceopen.com The dihedral angle between the aromatic benzene ring and the thiazine ring is 17.02(9)°. nih.govscienceopen.com

In another related structure, 3,3′-(phenylmethylene)bis(1-ethyl-3,4-dihydro-1H-2,1-benzothiazine-2,2,4-trione), the thiazine rings were found to have different conformations, either a sofa or a half-chair. iucr.org The dihedral angle between the mean square planes of the two bicyclic fragments in this molecule is 82.16(7)°. iucr.org

These findings suggest that the dihydrothiazine ring in this compound is not planar and likely adopts a puckered conformation, such as a half-chair or sofa, to minimize steric strain. The exact conformation and bond parameters would be influenced by the substitution pattern and crystal packing forces.

Table 3: Selected Bond Parameters from a Representative Benzothiazine Derivative (methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate)

| Parameter | Value |

| S and N atom displacement from mean plane | S: 0.357(5) Å, N: 0.304(15) Å |

| Dihedral angle (Benzene ring - Thiazine ring) | 17.02(9)° |

Absolute Configuration Assignment for Chiral Derivatives

The presence of a stereocenter, typically at the C3 position bearing the methyl group, necessitates the determination of the absolute configuration for chiral derivatives of this compound. While extensive studies detailing the resolution and assignment for a wide range of these specific derivatives are limited, crystallographic studies on related complex structures provide definitive stereochemical information.

For instance, in the case of 3,3′-(Phenylmethylene)bis(1-ethyl-3,4-dihydro-1H-2,1-benzothiazine-2,2,4-trione), a compound with three stereogenic centers, the specific stereoisomer found in the crystal phase was determined to be the (R, R, S) configuration through single-crystal X-ray diffraction. iucr.org Such direct methods provide unambiguous assignment of the absolute arrangement of atoms in space. For other chiral heterocyclic systems, a variety of techniques are employed, including X-ray crystallography of the parent compound or a derivative containing a heavy atom (anomalous dispersion), and spectroscopic methods like electronic and vibrational circular dichroism (ECD and VCD). researchgate.nettaylorandfrancis.com

Analysis of Ring Conformation (e.g., Puckering Analysis of Dihydrothiazine Ring)

The dihydrothiazine ring of the 1,4-benzothiazine system is not planar and can adopt several conformations. The specific conformation is influenced by the nature and position of substituents on the ring. X-ray diffraction studies have been instrumental in elucidating these conformational preferences in the solid state.

The dihydrothiazine ring in various derivatives has been observed to adopt conformations described as half-chair, twist-boat, screw-boat, or sofa, as well as intermediate states between these classical forms. iucr.orgnih.govresearchgate.net For example, in methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate, the heterocyclic thiazine ring adopts a conformation intermediate between a twist-boat and a half-chair. nih.govscienceopen.com In this structure, the sulfur and nitrogen atoms are displaced by 0.357(5) Å and 0.304(15) Å, respectively, on opposite sides of the mean plane formed by the remaining four ring atoms. nih.gov

Puckering analysis, using parameters such as the total puckering amplitude (Q), and the spherical polar angles (θ and φ), provides a quantitative description of the ring's conformation. researchgate.net These parameters precisely define the degree and nature of the ring's deviation from planarity.

| Compound Derivative | Dihydrothiazine Ring Conformation | Puckering Parameters |

|---|---|---|

| Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate | Intermediate between twist-boat and half-chair nih.govscienceopen.com | S and N atoms displaced by 0.357(5) Å and 0.304(15) Å from the mean plane nih.gov |

| Methyl 5-chloro-4-hydroxy-2,2-dioxo-1H-2λ,1-benzothiazine-3-carboxylate | Intermediate between sofa and twist-boat researchgate.net | Q = 0.526 (6) Å, θ = 111.6 (5)°, φ = 192.1 (6)° researchgate.net |

| 3,3′-(Phenylmethylene)bis(1-ethyl-3,4-dihydro-1H-2,1-benzothiazine-2,2,4-trione) | Sofa (in one benzothiazine fragment) iucr.org | Not specified iucr.org |

| Half-chair (in the second benzothiazine fragment) iucr.org |

Investigation of Crystal Packing and Supramolecular Interactions (Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions, including hydrogen bonding and π-π stacking. These supramolecular interactions are crucial in determining the physical properties of the solid material.

Hydrogen bonding is a predominant interaction in the crystal packing of many 1,4-benzothiazine derivatives. In the structure of methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate, molecules are linked by intermolecular C—H⋯O hydrogen bonds. nih.govscienceopen.com In more complex systems, a variety of hydrogen bonds can co-exist to form extensive networks. For instance, in methyl 5-chloro-4-hydroxy-2,2-dioxo-1H-2λ,1-benzothiazine-3-carboxylate, molecules are linked into zigzag chains by N—H⋯O(SO2) hydrogen bonds. researchgate.net These chains are further interconnected by O—H⋯Cl and C—H⋯Cl interactions, creating a robust three-dimensional architecture. researchgate.net

| Interaction Type | Contribution to Hirshfeld Surface |

|---|---|

| O···H/H···O | 42.0% researchgate.net |

| C···H/H···C | 17.3% researchgate.net |

| Cl···H/H···Cl | 14.2% researchgate.net |

| H···H | 11.1% researchgate.net |

While π-π stacking interactions between the aromatic benzene rings are expected to play a role in the crystal packing of these systems, specific details on these interactions for this compound derivatives were not prominent in the reviewed literature. However, such interactions are commonly observed in related aromatic heterocyclic compounds, contributing to the stability of their crystal structures.

Computational and Theoretical Chemistry Studies on 3 Methyl 3,4 Dihydro 2h 1,4 Benzothiazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. For 3-methyl-3,4-dihydro-2H-1,4-benzothiazine, these calculations would reveal details about its electronic structure, spectroscopic characteristics, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT study of this compound would provide a wealth of information about its molecular orbitals, charge distribution, and reactivity. Such studies have been successfully applied to various benzothiazine derivatives to understand their electronic properties. researchgate.netukm.my

The key parameters obtained from a DFT analysis would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. scispace.com A smaller energy gap suggests that the molecule is more reactive. The distribution of these frontier orbitals would indicate the likely sites for electrophilic and nucleophilic attack. For instance, in many benzothiazine derivatives, the HOMO is often located on the benzothiazine moiety, indicating its electron-donating nature. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value |

|---|---|

| HOMO Energy | Data not available in published literature |

| LUMO Energy | Data not available in published literature |

| HOMO-LUMO Gap | Data not available in published literature |

| Ionization Potential | Data not available in published literature |

Quantum chemical methods are instrumental in predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. nih.gov By calculating the magnetic shielding tensors of the nuclei in this compound, its ¹H and ¹³C NMR spectra can be simulated. These theoretical spectra can then be compared with experimental data to confirm the molecular structure. This approach has been validated for a wide range of organic molecules, including complex heterocyclic systems. researchgate.netmdpi.com

Table 2: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | Data not available in published literature | Data not available in published literature |

| CH₂ Protons | Data not available in published literature | Data not available in published literature |

| CH Proton | Data not available in published literature | Data not available in published literature |

| CH₃ Protons | Data not available in published literature | Data not available in published literature |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. wolfram.comresearchgate.net It is a valuable tool for predicting the reactive sites of a molecule towards electrophilic and nucleophilic attack. mdpi.comresearchgate.net The MEP map is color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For this compound, an MEP analysis would likely show a region of negative potential around the sulfur and nitrogen atoms due to their lone pairs of electrons, making them susceptible to electrophilic attack. The hydrogen atom attached to the nitrogen would likely be a site of positive potential, indicating its acidic character. Similar patterns are observed in related benzothiazine and benzothiazole (B30560) derivatives. scirp.orgnih.gov

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is crucial to its function and reactivity. Conformational analysis involves identifying the stable conformations of a molecule and determining their relative energies. researchgate.net For this compound, the dihydrothiazine ring is not planar and can adopt several conformations, such as chair, boat, and twist-boat forms. nih.govscienceopen.com

A computational conformational analysis would involve systematically rotating the rotatable bonds and calculating the energy of the resulting structures to generate a potential energy surface. This would identify the global minimum energy conformation and the energy barriers between different conformers. X-ray crystallography studies on similar benzothiazine derivatives have revealed that the thiazine (B8601807) ring often adopts a conformation intermediate between a sofa and a twist-boat. nih.gov

Table 3: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|

| Chair (equatorial CH₃) | Data not available in published literature | Data not available in published literature |

| Chair (axial CH₃) | Data not available in published literature | Data not available in published literature |

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. nih.gov For this compound, theoretical studies could elucidate the mechanisms of its synthesis and subsequent reactions. For example, the synthesis of 1,4-benzothiazines often involves the condensation of 2-aminothiophenol (B119425) with a suitable three-carbon synthon. acs.org

A theoretical study of this reaction would involve locating the transition states and intermediates along the reaction pathway. By calculating the activation energies, the most favorable reaction pathway can be determined. Such studies can provide insights that are difficult to obtain through experimental methods alone.

Molecular Dynamics Simulations (If Applicable)

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net An MD simulation of this compound, typically in a solvent, would provide insights into its conformational flexibility and interactions with its environment. While dedicated MD studies on this specific molecule are not prevalent, simulations on related benzothiazole and benzoxazine (B1645224) derivatives have been performed to understand their interactions with biological targets. acs.orgnih.gov

An MD simulation would track the positions and velocities of the atoms in the molecule as a function of time, providing a dynamic picture of its behavior. This can be particularly useful for understanding how the molecule might interact with a biological receptor or how it behaves in different solvent environments.

Non Traditional Chemical Applications of 3 Methyl 3,4 Dihydro 2h 1,4 Benzothiazine Derivatives

Role as Synthetic Intermediates in Complex Organic Synthesis

The 1,4-benzothiazine core, including its 3-methyl substituted derivatives, serves as a valuable building block in the construction of more complex heterocyclic systems. nih.govbeilstein-journals.org Its unique structure allows for a variety of chemical transformations, making it a versatile intermediate for synthetic chemists. nih.gov

One significant application is in the synthesis of quinolone antibiotics. nih.govresearchgate.net Enantiomerically pure benzothiazines can act as templates to produce enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones under mild conditions. researchgate.net The synthesis of these complex structures often involves multi-step reaction sequences where the benzothiazine moiety is introduced early and subsequently modified. For instance, the reaction of 2-aminothiophenols with various carbonyl or carboxyl compounds is a common method to prepare the initial 2,3-disubstituted 4H-benzo-1,4-thiazine scaffold. beilstein-journals.org These intermediates can then undergo further reactions, such as condensations or cyclizations, to yield a wide array of other biologically relevant molecules. researchgate.net The development of one-pot, multi-component procedures has further enhanced the efficiency of synthesizing complex molecules derived from benzothiazine precursors. nih.gov

Applications in Material Science

The electronic and structural properties of 3-methyl-3,4-dihydro-2H-1,4-benzothiazine derivatives make them suitable for applications in material science, particularly in the fields of dye chemistry and semiconductors.

Dye Chemistry

The benzothiazine framework is a key component in certain types of chromophores. For example, a benzo-1,4-thiazine-based cyanine (B1664457) chromophore has been developed that exhibits reversible acidochromic behavior, meaning it changes color in response to changes in acidity. nih.gov This property is valuable for creating sensors and indicators. Historically, thiazine (B8601807) dyes were among the earliest synthetic dyes investigated for various applications, including biological staining and even early therapeutic attempts against malaria, highlighting their strong light-absorbing properties. nih.gov The color arises from the extended π-conjugated system within the molecule, which can be tuned by adding different substituents to the benzothiazine core.

Semiconductor Properties

Theoretical studies using Density Functional Theory (DFT) have shed light on the semiconductor potential of benzothiazine derivatives. researchgate.net These studies analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for semiconductor materials. mdpi.com

In benzothiazine derivatives, the HOMO and LUMO are often distributed across the benzothiazine moiety, facilitating intramolecular charge transfer (ICT), a key property for organic semiconductors. researchgate.net By modifying the structure, for example by fusing it with other aromatic systems, it is possible to tune the energy gap and enhance charge carrier mobility. The planar structure of some of these derivatives ensures close intermolecular contacts, which is also beneficial for efficient charge transport in a solid state. mdpi.com These properties suggest their potential use in organic electronic devices.

Agricultural Chemical Applications (e.g., Herbicide Intermediates)

The benzothiazine scaffold is present in molecules developed for agricultural applications, including herbicides, fungicides, and insecticides. mdpi.comresearchgate.net

Research has demonstrated the herbicidal activity of certain benzothiazine derivatives. For instance, 3-acetyl-4-hydroxy-2,1-benzothiazines have been synthesized and evaluated for their phytotoxicity. jlu.edu.cn Within this class of compounds, 3-phenoxyacetyl-4-hydroxy-2,1-benzothiazine was identified as a potential lead compound for developing new herbicides. jlu.edu.cn Furthermore, sulfur analogs of benzoxazinones, a class of natural herbicides, have been synthesized and shown to possess significant phytotoxicity, suggesting their potential for weed control. mdpi.com

Beyond herbicides, other derivatives have shown promise as fungicides and insecticides, indicating the broad utility of the 1,4-benzothiazine core in creating new agrochemicals. nih.govmdpi.com

Corrosion Inhibition Research

A significant non-traditional application of this compound derivatives is in the field of corrosion prevention. These compounds have proven to be highly effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. jmaterenvironsci.comresearchgate.netresearchgate.net

The mechanism of inhibition involves the adsorption of the benzothiazine molecules onto the metal surface, forming a protective layer that shields the metal from the corrosive medium. jmaterenvironsci.comimist.ma This adsorption occurs through the active centers in the molecule, such as the nitrogen and sulfur heteroatoms and the π-electrons of the benzene (B151609) ring. jmaterenvironsci.com

Electrochemical studies, including Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS), have shown that these compounds often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. imist.maimist.maresearchgate.net The effectiveness of these inhibitors increases with their concentration, with some derivatives achieving very high inhibition efficiencies. jmaterenvironsci.comimist.maimist.ma The adsorption process typically follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. jmaterenvironsci.comimist.maimist.ma

The following table summarizes the performance of several benzothiazine derivatives as corrosion inhibitors for steel in acidic solutions.

| Inhibitor Name | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

| Ethyl 3-hydroxy-2-(p-tolyl)-3,4-dihydro-2H-benzo[b] imist.maimist.mathiazine-3-carboxylate (EHBT) | Carbon Steel | 15 wt.% HCl | 98% | imist.ma, imist.ma |

| 2-(4-chlorophenyl)-1,4-benzothiazin-3-one (CBT) | Carbon Steel | 15 wt.% HCl | 97% | imist.ma, imist.ma |

| 4-decyl-2H-benzo[b] imist.maimist.mathiazin-3(4H)-one (P1) | Mild Steel | 1M HCl | 97.7% | jmaterenvironsci.com |

| 1-(3-methyl-4H-1,4-benzothiazin-2-yl)ethanone (1,4-BT) | Mild Steel | HCl | 98% | researchgate.net |

| (4Z)-4-(2H-1,4-benzothiazin-3(4H)-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (P1) | Mild Steel | 1M HCl | Increases with concentration | researchgate.net |

Advanced Analytical Reagents (If Applicable)

Certain benzothiazine derivatives have demonstrated potential for use as analytical reagents. For example, 3-Phenyl-2H-benzo-1,4-thiazine can act as a chromogenic sensor. nih.gov In the presence of peroxides or specific redox-active metal ions under acidic conditions, this compound undergoes a transformation to produce a distinct green-blue chromophore. This color change provides a visual detection method for these analytes, forming the basis for a potential analytical test. nih.gov

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Green Synthetic Routes

The synthesis of 1,4-benzothiazine scaffolds has traditionally relied on methods that may involve harsh conditions or environmentally persistent solvents. researchgate.neteurekaselect.com Future research should prioritize the development of green and sustainable synthetic protocols specifically for 3-methyl-3,4-dihydro-2H-1,4-benzothiazine. The exploration of eco-friendly reaction media, such as polyethylene (B3416737) glycol (PEG), and the use of biocompatible catalysts represent significant steps toward minimizing the environmental impact of synthesis. researchgate.net

Promising green chemistry approaches that could be adapted include:

Biocatalysis: Employing enzymes or whole-cell systems, like baker's yeast, can offer high selectivity and operate under mild, ambient conditions. cbijournal.com

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields, often under solvent-free conditions using solid supports like basic alumina (B75360). cbijournal.com

Ultrasonication: The use of ultrasound has been shown to accelerate reactions for 1,4-benzothiazine derivatives, providing an energy-efficient alternative to conventional heating. researchgate.netcbijournal.com

Solvent-Free Conditions: Reactions conducted without a solvent or in green solvents like water or ionic liquids significantly reduce volatile organic compound (VOC) emissions. researchgate.netresearchgate.net

| Synthetic Strategy | Traditional Approach | Green Alternative | Potential Advantages |

| Catalyst | Metal catalysts, strong acids/bases | Biocatalysts (e.g., baker's yeast), metal-free catalysts, reusable catalysts. eurekaselect.comcbijournal.com | Reduced metal contamination, milder reaction conditions, catalyst recyclability. |

| Solvent | Dimethylformamide (DMF), Toluene, Acetonitrile. nih.govnih.gov | Water, Polyethylene Glycol (PEG), Ionic Liquids, or solvent-free conditions. researchgate.netresearchgate.net | Lower toxicity, reduced VOC emissions, improved safety profile. |

| Energy Input | Conventional reflux heating for extended periods. | Microwave irradiation, ultrasonication. cbijournal.com | Shorter reaction times, lower energy consumption, often higher yields. |

Exploration of Novel Functionalization and Derivatization Strategies

The versatility of the 1,4-benzothiazine scaffold allows for extensive functionalization, which can be leveraged to create a library of novel derivatives of this compound. rsc.org Future work should focus on exploring regioselective reactions to modify specific sites on the molecule, thereby tuning its physicochemical properties for various applications.

Key areas for exploration include:

N-Functionalization: The nitrogen atom at the 4-position is a prime target for introducing a wide range of substituents via alkylation or acylation, which can significantly alter the molecule's properties. nih.gov

Aromatic Ring Substitution: Electrophilic aromatic substitution reactions can be investigated to introduce functional groups (e.g., nitro, halogen, alkyl) onto the benzene (B151609) ring, providing handles for further transformations.

C-2 Position Modification: While the parent compound has no substituent at the C-2 position, strategies for introducing functional groups at this site could lead to structurally diverse and potentially more active compounds.

Oxidation of Sulfur: The sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) and sulfone (1,1-dioxide) derivatives. eurjchem.com These modifications can impact the molecule's geometry and electronic properties.

| Target Site | Potential Reaction | Reagents/Conditions | Desired Outcome |

| N-4 (Amine) | N-Alkylation / N-Acylation | Alkyl halides, acyl chlorides in the presence of a base. nih.gov | Introduction of diverse side chains to modify solubility and electronic properties. |

| Benzene Ring | Electrophilic Aromatic Substitution | Nitrating agents (HNO₃/H₂SO₄), Halogens (Br₂/FeBr₃). | Attachment of functional groups for further derivatization. |

| S-1 (Sulfide) | Oxidation | Hydrogen peroxide in acetic acid. eurjchem.com | Formation of sulfone and sulfoxide analogues with altered electronic profiles. |

| C-2/C-3 Backbone | Ring Expansion/Rearrangement | Oxidative ring expansion of precursors like benzothiazolylacetates. cbijournal.com | Creation of new heterocyclic systems based on the benzothiazine core. |

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To optimize the synthesis of this compound and its derivatives, a deeper understanding of reaction kinetics, mechanisms, and the formation of transient intermediates is essential. The application of advanced in-situ spectroscopic techniques is a critical future direction. Real-time monitoring allows for precise control over reaction parameters, leading to improved yields, purity, and safety.

Techniques that could be implemented include:

Process Analytical Technology (PAT): Integrating techniques like Fourier-transform infrared spectroscopy (FTIR) or Raman spectroscopy directly into the reaction vessel.

In-Situ NMR Spectroscopy: Provides detailed structural information on reactants, intermediates, and products as the reaction progresses, offering unparalleled mechanistic insights.

UV-Vis Spectroscopy: Can be used to monitor the concentration of chromophoric species, which is particularly useful for reactions involving colored intermediates or products, such as in the synthesis of dye derivatives. rsc.org

Integration of Machine Learning in Synthesis and Property Prediction

The field of materials and chemical synthesis is increasingly benefiting from the integration of machine learning (ML) and artificial intelligence (AI). encyclopedia.pubsemanticscholar.org For this compound, ML algorithms could be employed to accelerate the discovery of new derivatives with desired properties and to optimize synthetic pathways. mdpi.com

Future research avenues in this domain include:

Property Prediction: Developing quantitative structure-property relationship (QSPR) models to predict physical, chemical, and electronic properties of hypothetical derivatives before their synthesis. encyclopedia.pub This can save significant time and resources by prioritizing the most promising candidates.

Reaction Optimization: Using ML algorithms to analyze data from previous experiments to predict the optimal reaction conditions (e.g., temperature, catalyst, solvent) for maximizing yield and minimizing byproducts.

De Novo Design: Implementing generative models to design novel derivatives of this compound with specific target properties for material science applications.

Discovery of New Non-Biological Material Science Applications

While benzothiazine derivatives are widely explored for their pharmacological activities, their potential in non-biological material science remains an underexplored frontier. nih.govresearchgate.net The unique heteroaromatic structure of this compound suggests it could serve as a valuable building block for functional organic materials.

Potential applications to be investigated:

Organic Electronics: The electron-rich nature of the benzothiazine ring system suggests potential use in organic semiconductors. acgpubs.org Derivatives could be designed and tested for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Dyes and Pigments: The 1,4-benzothiazine core is a known chromophore. researchgate.net Functionalization could lead to the development of novel dyes with specific photophysical properties, such as solvatochromism or acidochromism, for use in sensors or smart textiles. nih.gov

Chemosensors: By incorporating specific binding sites, derivatives could be designed to act as selective chemosensors for detecting metal ions or anions through colorimetric or fluorometric responses.

Q & A

Q. How are structure-activity relationships (SARs) systematically explored for 3-methyl-benzothiazine derivatives?

- Methodological Answer:

- Analog libraries with systematic variations (e.g., electron-withdrawing groups at C6/C7).

- In vitro enzyme assays (e.g., 15-lipoxygenase inhibition) paired with molecular dynamics to map active-site interactions.

- Meta-analysis of bioactivity data (e.g., IC₅₀ correlations with logP) using cheminformatics tools (KNIME, RDKit).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.